molecular formula C15H16BrNO2 B8745764 5-bromo-3-phenylmethoxy-1-propan-2-ylpyridin-2-one

5-bromo-3-phenylmethoxy-1-propan-2-ylpyridin-2-one

Cat. No.: B8745764
M. Wt: 322.20 g/mol
InChI Key: VCURKUPBIRNHBD-UHFFFAOYSA-N
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Description

5-bromo-3-phenylmethoxy-1-propan-2-ylpyridin-2-one is a heterocyclic compound that features a pyridinone core substituted with benzyloxy, bromo, and isopropyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-3-phenylmethoxy-1-propan-2-ylpyridin-2-one typically involves the following steps:

    Formation of the Pyridinone Core: The pyridinone core can be synthesized through a condensation reaction between a suitable aldehyde and an amine, followed by cyclization.

    Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group.

    Bromination: The bromine atom can be introduced through an electrophilic bromination reaction using bromine or N-bromosuccinimide (NBS).

    Isopropylation: The isopropyl group can be introduced via an alkylation reaction using isopropyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing cost-effective reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

5-bromo-3-phenylmethoxy-1-propan-2-ylpyridin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridinone derivatives.

Scientific Research Applications

5-bromo-3-phenylmethoxy-1-propan-2-ylpyridin-2-one has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly in the development of anti-inflammatory and anticancer agents.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biological Studies: It can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Mechanism of Action

The mechanism of action of 5-bromo-3-phenylmethoxy-1-propan-2-ylpyridin-2-one depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or binding to receptors, thereby modulating biological pathways. The molecular targets and pathways involved can vary, but typically include interactions with proteins and nucleic acids.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Benzyloxy)-5-chloro-1-(propan-2-yl)pyridin-2(1H)-one
  • 3-(Benzyloxy)-5-fluoro-1-(propan-2-yl)pyridin-2(1H)-one
  • 3-(Benzyloxy)-5-iodo-1-(propan-2-yl)pyridin-2(1H)-one

Uniqueness

5-bromo-3-phenylmethoxy-1-propan-2-ylpyridin-2-one is unique due to the presence of the bromine atom, which can participate in specific halogen bonding interactions and influence the compound’s reactivity and biological activity. This makes it distinct from its chloro, fluoro, and iodo analogs.

Properties

Molecular Formula

C15H16BrNO2

Molecular Weight

322.20 g/mol

IUPAC Name

5-bromo-3-phenylmethoxy-1-propan-2-ylpyridin-2-one

InChI

InChI=1S/C15H16BrNO2/c1-11(2)17-9-13(16)8-14(15(17)18)19-10-12-6-4-3-5-7-12/h3-9,11H,10H2,1-2H3

InChI Key

VCURKUPBIRNHBD-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C=C(C1=O)OCC2=CC=CC=C2)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-(Benzyloxy)-5-bromopyridin-2(1H)-one (200 mg, 0.714 mmol), Cs2CO3 (302 mg, 0.928 mmol), and 2-iodopropane (0.086 mL, 0.857 mmol) were combined in DMF (3 mL) at RT. After stirring overnight the mixture was concentrated. The residue was taken up in CH2Cl2, filtered through a pad of Celite®, and concentrated. Flash column (Biotage-SNAP-10 g, 0-30% EtOAc/hexanes) gave the title compound as a clear oil (58 mg, 25%) which solidified under vacuum. 1H NMR (400 MHz, CDCl3): δ 7.46-7.29 (m, 5 H); 7.05 (d, J=2.4 Hz, 1 H); 6.66 (d, J=2.4 Hz, 1 H); 5.34-5.25 (m, 1 H); 5.09 (s, 2 H); 1.35 (d, J=6.8 Hz, 6 H). LC/MS (M+H)+ 322/324.
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
302 mg
Type
reactant
Reaction Step Two
Quantity
0.086 mL
Type
reactant
Reaction Step Three
Name
Quantity
3 mL
Type
solvent
Reaction Step Four
Yield
25%

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